molecular formula C15H8BrN5O2S B11472384 3-(1,3-Benzodioxol-5-yl)-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1,3-Benzodioxol-5-yl)-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11472384
M. Wt: 402.2 g/mol
InChI Key: ONDMUVLIPYBUGC-UHFFFAOYSA-N
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Description

3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety, a triazolothiadiazole ring, and a bromopyridine group, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE typically involves multiple steps, starting with the preparation of the benzodioxole and triazolothiadiazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to fuse the benzodioxole and triazolothiadiazole moieties . The final step involves the bromination of the pyridine ring using N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly sets it apart from other similar compounds.

Properties

Molecular Formula

C15H8BrN5O2S

Molecular Weight

402.2 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(5-bromopyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8BrN5O2S/c16-10-3-9(5-17-6-10)14-20-21-13(18-19-15(21)24-14)8-1-2-11-12(4-8)23-7-22-11/h1-6H,7H2

InChI Key

ONDMUVLIPYBUGC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)C5=CC(=CN=C5)Br

Origin of Product

United States

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